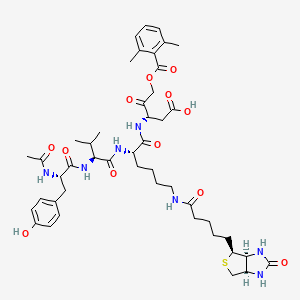
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is a synthetic peptide compound that has garnered significant interest in scientific research. This compound is characterized by its unique structure, which includes a biotinylated lysine residue and a 2,6-dimethylbenzoyloxymethylketone moiety. It is primarily used in biochemical and medical research due to its ability to interact with specific proteins and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone involves multiple steps, starting with the protection of amino acid residues and the sequential coupling of protected amino acids The biotinylation of lysine is achieved through the reaction of lysine with biotin-N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, resulting in different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct biochemical properties.
Scientific Research Applications
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and protein interactions.
Biology: Employed in the investigation of cellular processes and signaling pathways.
Medicine: Utilized in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The compound exerts its effects by binding to specific proteins and enzymes, often through the biotinylated lysine residue. This binding can inhibit enzyme activity or alter protein function, making it a valuable tool in studying biochemical pathways. The 2,6-dimethylbenzoyloxymethylketone group plays a crucial role in the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
AC-Tyr-val-lys-asp-aldehyde: A similar peptide with an aldehyde group instead of the 2,6-dimethylbenzoyloxymethylketone moiety.
AC-Tyr-val-lys(biotinyl)-asp: Lacks the 2,6-dimethylbenzoyloxymethylketone group, making it less reactive.
Uniqueness
AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is unique due to its combination of biotinylation and the 2,6-dimethylbenzoyloxymethylketone group. This dual functionality enhances its binding affinity and specificity, making it a powerful tool in biochemical research.
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)/t31-,32-,33-,34-,36-,40-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVWAAVGDUBSLA-NCHNNOHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63N7O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone labeling active caspase subunits. What is the significance of this labeling in the study's context?
A1: The study investigates the differential apoptotic effects of cowpox virus (CPV) and rabbitpox virus (RPV), particularly focusing on the roles of viral proteins CrmA and SPI-2. The researchers observed that infection with CPV lacking CrmA (CPVΔcrmA), wild-type RPV, and RPV lacking SPI-2 (RPVΔSPI-2) all led to the appearance of active caspase subunits in pig kidney cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
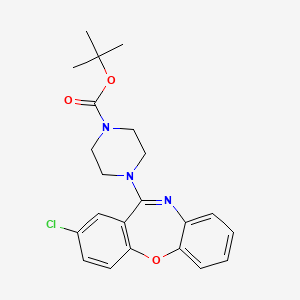
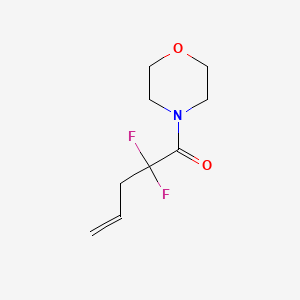
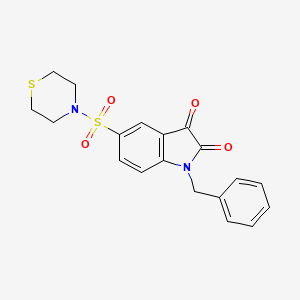
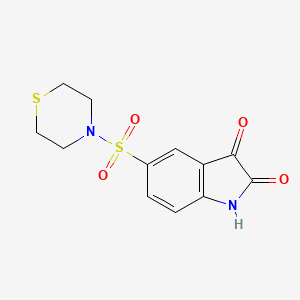

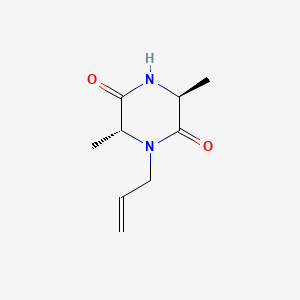
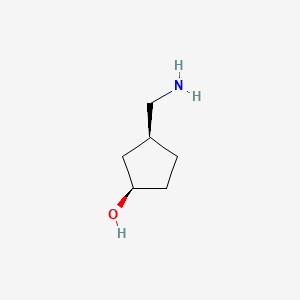
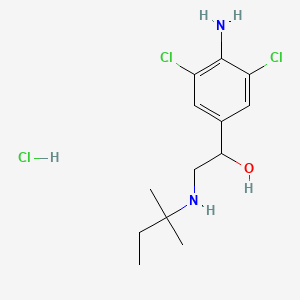
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
